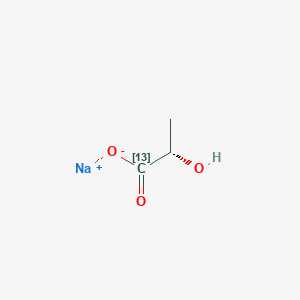

sodium;(2S)-2-hydroxy(113C)propanoate

Description

Principles of Carbon-13 Isotopic Labeling for Metabolic Studies

Carbon-13 (¹³C) is a naturally occurring, non-radioactive (stable) isotope of carbon. While most carbon in nature is Carbon-12 (¹²C), approximately 1.1% is ¹³C. ckisotopes.com In metabolic research, compounds are synthesized with a much higher abundance of ¹³C at specific atomic positions. This process is known as isotopic labeling. researchgate.net The fundamental principle of ¹³C isotopic labeling involves introducing a ¹³C-enriched substrate, such as glucose or an amino acid, into a biological system, be it cultured cells, tissues, or a whole organism. springernature.comyoutube.com

As the organism or cell metabolizes this labeled substrate, the ¹³C atoms are incorporated into a variety of downstream metabolites through a series of enzymatic reactions. springernature.comnih.gov This results in the formation of "isotopologues," which are molecules that are identical in chemical structure but differ in their isotopic composition, and therefore, their mass. nih.gov For instance, a metabolite with 'n' carbon atoms can exist in various isotopologue forms, from having zero ¹³C atoms (M+0) to all 'n' carbons being ¹³C (M+n). nih.gov

Analytical instruments, primarily mass spectrometers (MS) and NMR spectrometers, are capable of detecting and quantifying these minute differences in mass. nih.govspringernature.com By measuring the mass distribution of metabolites, researchers can trace the path of the ¹³C label from the initial substrate through various metabolic pathways. nih.gov This information reveals which pathways are active, the relative contribution of different substrates to a particular metabolite pool, and can be used to calculate the rates of metabolic reactions, known as metabolic fluxes. researchgate.net This powerful technique allows scientists to understand how genetic alterations, diseases, or therapeutic interventions impact cellular metabolism. springernature.comnih.gov

Role of L-Lactate as a Central Metabolite Tracer in Biological Systems

For many years, L-Lactate was considered merely a metabolic waste product of glycolysis under anaerobic conditions. However, a significant paradigm shift has occurred, and it is now recognized as a pivotal metabolic fuel and a signaling molecule that coordinates metabolism throughout the body. mdpi.comnih.govyoutube.com L-Lactate serves as a crucial link between glycolysis and oxidative phosphorylation, shuttling between different cells, tissues, and even intracellular compartments like the cytosol and mitochondria. nih.govyoutube.com

Given its central role, ¹³C-labeled L-lactate, such as sodium;(2S)-2-hydroxy(1¹³C)propanoate, has emerged as a valuable tracer for investigating metabolic dynamics in various physiological and pathological states. ontosight.ai By introducing ¹³C-L-lactate, researchers can track its metabolic fate and gain insights into a wide array of processes. For example, in the heart, lactate (B86563) is an important energy source, and hyperpolarized [1-¹³C]lactate can be used to probe cardiac metabolism by monitoring its conversion to pyruvate (B1213749) and subsequently to alanine (B10760859) and bicarbonate. nih.gov This provides a direct measure of flux through the pyruvate dehydrogenase (PDH) enzyme complex, a key regulatory point in energy metabolism. nih.govresearchgate.net

The applications of ¹³C-L-lactate extend across diverse fields of biomedical research:

Cancer Research : It is used to study the "Warburg effect," where cancer cells exhibit high rates of glycolysis and lactate production even in the presence of oxygen. Tracing ¹³C-L-lactate helps to understand the metabolic reprogramming in tumors. ontosight.ai

Neurological Studies : L-lactate is an important energy substrate for neurons. Isotopic labeling studies help to investigate brain metabolism and the role of lactate in neurological disorders. ontosight.airesearchgate.net

Exercise Physiology : Researchers use ¹³C-L-lactate to study muscle metabolism during physical activity, understanding how muscles utilize lactate as a fuel source and adapt to exercise. ontosight.ai

The ability to trace the metabolism of labeled lactate provides detailed information on the activity of key enzymes like lactate dehydrogenase (LDH) and alanine transaminase (ALT), and the interconnectedness of metabolic pathways such as the tricarboxylic acid (TCA) cycle. researchgate.net

Research Findings with ¹³C-Labeled Metabolites

The following table summarizes findings from studies utilizing ¹³C-labeled tracers to investigate metabolic pathways.

| Labeled Tracer | Biological System | Key Findings |

| [1-¹³C]Lactate | Healthy Rat Heart | Demonstrated the oxidation of lactate to pyruvate and subsequent conversion to alanine and bicarbonate; showed a 2.5-fold increase in bicarbonate production after administration of dichloroacetate (B87207), indicating increased PDH flux. nih.gov |

| [U-¹³C]-Glucose | A549 Lung Cancer Cells | Showed that selenium compounds inhibit glycolysis, as evidenced by a reduction in the release of uniformly labeled ¹³C₃-lactate into the culture medium. researchgate.net |

| [1-¹³C]Pyruvate | In Vivo Cardiac Metabolism | Used to measure flux through the pyruvate dehydrogenase (PDH) complex by detecting the resulting ¹³C-bicarbonate signal. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-hydroxy(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-FWGDTYFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635700 | |

| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81273-81-6 | |

| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation and Isotopic Labeling Patterns of L Lactate for Research Applications

Chemical and Enzymatic Synthesis of ¹³C-Labeled L-Lactate Isotopologues

The preparation of enantiomerically pure ¹³C-labeled L-lactate is primarily achieved through enzymatic synthesis to ensure the correct (S)-configuration. These methods offer high specificity and efficiency, yielding products with high isotopic and chiral purity.

A common and effective strategy involves the use of the enzyme L-lactate dehydrogenase (L-LDH). This enzyme catalyzes the reduction of pyruvate (B1213749) to L-lactate, a reaction that is stereospecific for the L-isomer. By using a ¹³C-labeled pyruvate precursor, the ¹³C isotope is incorporated into the corresponding position in the L-lactate molecule. For example, starting with sodium [1-¹³C]pyruvate and L-LDH will yield sodium [1-¹³C]L-lactate. This enzymatic approach is adaptable for producing various isotopologues by simply changing the labeled precursor. europa.eu

Another established method is a one-pot enzymatic synthesis that can produce L-[3-¹¹C]lactate from labeled alanine (B10760859) via [3-¹¹C]pyruvate, a process that can be adapted for ¹³C labeling. nih.gov This technique utilizes a mixture of enzymes, including alanine racemase, D-amino acid oxidase, catalase, and lactate (B86563) dehydrogenase, to facilitate the conversion. nih.gov The cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) is required for the reduction step by LDH. europa.eu

The choice of synthesis route depends on the desired labeling pattern and the availability of the labeled starting materials. Following synthesis, the labeled L-lactate is purified and can be prepared as a salt, such as sodium L-lactate, often in solution for experimental use. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Specific Positional Labeling Strategies

The strategic placement of the ¹³C label on the three-carbon backbone of lactate allows researchers to trace its path through different metabolic networks. The most common isotopologues are [1-¹³C]L-Lactate, [2-¹³C]L-Lactate, [3-¹³C]L-Lactate, and uniformly labeled [U-¹³C]L-Lactate. nih.govnih.govnih.gov

[1-¹³C]L-Lactate

In this isotopologue, the carboxyl carbon is labeled. sigmaaldrich.com It is frequently used in hyperpolarized ¹³C magnetic resonance imaging (MRI) studies to investigate metabolic fluxes in real-time. nih.govnih.gov When [1-¹³C]L-lactate is converted back to [1-¹³C]pyruvate, the subsequent decarboxylation by the pyruvate dehydrogenase (PDH) complex results in the formation of labeled ¹³C-bicarbonate (H¹³CO₃⁻), providing a direct measure of PDH flux and mitochondrial oxidative metabolism. nih.gov This has been applied to study cardiac and brain metabolism, where the exchange between lactate and pyruvate pools is rapid. nih.govnih.gov

[2-¹³C]L-Lactate

Labeling at the C2 position allows for the investigation of the tricarboxylic acid (TCA) cycle. nih.gov After conversion to [2-¹³C]pyruvate and then to [2-¹³C]acetyl-CoA, the ¹³C label enters the TCA cycle. Tracking the distribution of the label among TCA cycle intermediates can elucidate the activity and contributions of this central metabolic pathway.

[3-¹³C]L-Lactate

With the methyl carbon labeled, [3-¹³C]L-lactate is another valuable tracer. Enzymatic synthesis has been developed to produce this compound for in vivo studies. nih.gov It can be used to trace the flow of the lactate carbon backbone in pathways like gluconeogenesis, where lactate is a key precursor for glucose synthesis in the liver. PET scans using lactate labeled at this position have been used to analyze its metabolic conversion to glucose in the blood. nih.gov

[U-¹³C]L-Lactate

Table 1: Properties of Common ¹³C-Labeled Sodium L-Lactate Isotopologues

| Isotopologue | Linear Formula | Labeled CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity |

| Sodium L-lactate-1-¹³C | CH₃CH(OH)¹³CO₂Na | 81273-81-6 | 113.05 | ≥99 atom % ¹³C |

| Sodium L-lactate-2-¹³C | CH₃¹³CH(OH)CO₂Na | 287389-31-5 | 113.05 | ≥99 atom % ¹³C |

| Sodium L-lactate-3-¹³C | ¹³CH₃CH(OH)CO₂Na | 201595-70-2 | 113.05 | ≥99 atom % ¹³C |

| Sodium L-lactate-¹³C₃ (U) | ¹³CH₃¹³CH(OH)¹³CO₂Na | 201595-71-3 | 115.04 | ≥99 atom % ¹³C |

Data sourced from commercial suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Research Findings from ¹³C-Labeled L-Lactate Studies

| Isotopologue | Research Area | Key Findings |

| [1-¹³C]L-Lactate | Cardiac and Brain Metabolism | Used with hyperpolarization to non-invasively measure pyruvate dehydrogenase (PDH) flux, a key indicator of mitochondrial function. nih.govnih.gov Demonstrates rapid label exchange between lactate and pyruvate pools in vivo. nih.gov |

| [2-¹³C]L-Lactate | TCA Cycle Analysis | Enables tracing of carbon atoms into the TCA cycle via acetyl-CoA, providing insights into downstream oxidative metabolism. nih.gov |

| [3-¹³C]L-Lactate | Gluconeogenesis | In vivo studies show rapid metabolic conversion of L-[¹¹C]lactate to [¹¹C]glucose in the blood, demonstrating its role as a gluconeogenic substrate (adaptable for ¹³C). nih.gov |

| [U-¹³C]L-Lactate | Whole-Body & Cellular Metabolism | Used as a tracer to investigate overall lactate metabolism in humans. nih.gov In cell culture, its production from [U-¹³C]glucose traces glycolytic flux. researchgate.net Used to study pyruvate compartmentation in astrocytes. nih.gov |

Advanced Analytical Techniques for 13c Labeled L Lactate and Its Downstream Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Lactate Tracing.mnms-platform.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the metabolic fate of 13C-labeled L-lactate. By tracking the incorporation of the ¹³C isotope into downstream metabolites, NMR allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes. This technique is predicated on the magnetic properties of atomic nuclei, where the ¹³C nucleus, possessing a non-zero spin, can be detected and distinguished from the more abundant ¹²C isotope.

High-Resolution 13C NMR Spectroscopy for Metabolite Isotopomer Distribution.mnms-platform.comacs.org

High-resolution ¹³C NMR spectroscopy is a pivotal tool for determining the specific positions of ¹³C atoms within metabolite molecules, known as isotopomer analysis. This detailed positional information is crucial for resolving complex metabolic networks. When [¹³C]L-lactate is consumed and metabolized by cells or tissues, the ¹³C label is transferred to other molecules. The resulting ¹³C-¹³C and ¹³C-¹H spin-spin couplings in the NMR spectra of these metabolites provide unambiguous information about which carbon atoms are labeled, revealing the specific metabolic pathways that were active. mnms-platform.com

For instance, the analysis of ¹³C-labeled glutamate (B1630785) and glutamine isotopomers following the administration of [3-¹³C]lactate can delineate the relative contributions of different pathways to the tricarboxylic acid (TCA) cycle. cibm.ch A study on brain energy metabolism utilized high-resolution ¹³C NMR at 14.1 T to measure the incorporation of the ¹³C label from infused [3-¹³C]lactate into glutamate and glutamine. cibm.ch This allowed for the estimation of mitochondrial oxidation rates, glial pyruvate (B1213749) carboxylation, and the glutamate-glutamine cycle. cibm.ch The findings revealed that exogenous lactate (B86563) contributes more significantly to the neuronal pyruvate pool than the glial pool. cibm.ch

The resolution afforded by high-field NMR is essential to distinguish between different isotopologues. Advanced NMR techniques, such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can further enhance the resolution and provide more detailed structural information about the labeled metabolites. mnms-platform.com

| Metabolic Flux/Parameter | Description | Key Finding |

|---|---|---|

| Neuronal Mitochondrial Oxidation | Rate of pyruvate entering the TCA cycle in neurons. | Exogenous lactate significantly contributes to neuronal energy metabolism. cibm.ch |

| Glial Pyruvate Carboxylation | Anaplerotic pathway replenishing TCA cycle intermediates in glia. | Rates were comparable to those observed with ¹³C-glucose administration. cibm.ch |

| Glutamate-Glutamine Cycle | Neurotransmitter cycling between neurons and glia. | Flux rates were similar to those estimated with ¹³C-enriched glucose. cibm.ch |

| Pyruvate Fractional Enrichment | Proportion of the pyruvate pool labeled with ¹³C. | Neuronal pyruvate pool showed a two-fold higher enrichment from lactate compared to the glial pool. cibm.ch |

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS/MRSI) with L-Lactate.nih.govnih.govnih.govucsf.edu

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Spectroscopic Imaging (MRSI) represent a significant technological advancement that dramatically increases the sensitivity of ¹³C NMR by over 10,000-fold. aacrjournals.org This technique, utilizing dynamic nuclear polarization (DNP), allows for the real-time, in vivo monitoring of metabolic pathways following the injection of a hyperpolarized ¹³C-labeled substrate, such as [1-¹³C]L-lactate. The enhanced signal allows for the detection of the conversion of lactate to other metabolites, like pyruvate and bicarbonate, within seconds. nih.govnih.gov

Studies using hyperpolarized [1-¹³C]lactate have provided valuable insights into cerebral and cardiac metabolism. In the brain, this technique has been used to investigate the transport of L-lactate across the blood-brain barrier (BBB) and its subsequent metabolism. nih.govnih.gov Research has shown that lactate transport is a rate-limiting step for its cerebral metabolism. nih.govnih.gov Following the intravenous injection of hyperpolarized [1-¹³C]lactate, the conversion to [1-¹³C]pyruvate can be observed, and the ratio of these metabolites can provide an indication of lactate dehydrogenase (LDH) activity. nih.govnih.gov

In the context of cardiac metabolism, hyperpolarized [1-¹³C]lactate has been employed to probe the flux through pyruvate dehydrogenase (PDH), a key enzyme in cardiac energy metabolism. nih.gov The conversion of hyperpolarized [1-¹³C]lactate to [1-¹³C]pyruvate and subsequently to [¹³C]bicarbonate can be monitored, providing a measure of PDH activity. nih.gov This has been demonstrated in studies where the administration of dichloroacetate (B87207) (DCA), a PDH kinase inhibitor, led to a significant increase in the bicarbonate-to-substrate ratio, indicating enhanced PDH flux. nih.gov

Hyperpolarized ¹³C MRSI also holds promise for clinical applications, particularly in oncology. The "Warburg effect," a metabolic hallmark of many cancers, is characterized by increased glycolysis and lactate production. mdpi.com Imaging the conversion of hyperpolarized pyruvate to lactate has been shown to be a potential biomarker for assessing tumor aggressiveness and response to therapy. aacrjournals.orgnih.gov Similarly, hyperpolarized [1-¹³C]lactate can serve as a probe to investigate tumor metabolism. nih.gov

| Organ/System | Hyperpolarized Substrate | Key Metabolites Detected | Primary Research Finding |

|---|---|---|---|

| Brain | [1-¹³C]Lactate | Pyruvate, Bicarbonate | Lactate transport across the blood-brain barrier is a rate-limiting step for its cerebral metabolism. nih.govnih.gov |

| Heart | [1-¹³C]Lactate | Pyruvate, Alanine (B10760859), Bicarbonate | Demonstrated the ability to measure dichloroacetate-modulated changes in pyruvate dehydrogenase flux. nih.gov |

| Prostate Cancer (preclinical) | [1-¹³C]Pyruvate | Lactate | Elevated lactate production from pyruvate is a marker of high-grade tumors and treatment response. aacrjournals.org |

| Brain Tumors (human) | [1-¹³C]Pyruvate | Lactate | Demonstrated the feasibility of metabolic imaging in the human brain, with tumors showing altered pyruvate-to-lactate conversion. aacrjournals.org |

Mass Spectrometry (MS) for Isotopomer Abundance and Flux Analysis.ethz.chfrontiersin.org

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In the context of ¹³C-L-lactate tracing, MS is instrumental in determining the abundance of different isotopologues of metabolites. This information is then used for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. By feeding cells or organisms with ¹³C-labeled L-lactate and analyzing the resulting mass shifts in downstream metabolites, researchers can map and quantify the flow of carbon through various metabolic pathways. youtube.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for L-Lactate and Metabolite Analysis.nih.govresearchgate.netacs.orgacs.org

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of non-volatile metabolites like L-lactate, a derivatization step is required to increase their volatility. Common derivatization agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound and its isotopologues.

GC-MS has been successfully applied to determine the ¹³C labeling patterns of lactate and other organic acids in various biological samples, including blood and cell culture media. nih.govresearchgate.net For instance, the analysis of TBDMS-derivatized lactate by GC-MS allows for the quantification of different mass isotopomers (M+0, M+1, M+2, etc.), which correspond to molecules with zero, one, two, or more ¹³C atoms, respectively. researchgate.net This data is crucial for calculating metabolic fluxes through pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

| Analyte | Derivatization Method | Biological Matrix | Key Analytical Outcome |

|---|---|---|---|

| Lactate | Methylation followed by acetylation | Plasma | Determination of ¹³C enrichment for isotope ratio analysis. capes.gov.br |

| Lactate and Acetate | tert-Butyldimethylsilyl (TBDMS) derivatization | Culture Supernatant | Quantification of mass isotopomer distributions to resolve metabolic flux patterns. researchgate.net |

| Lactate and Pyruvate | Trimethylsilyl (TMS) and TMS-quinoxalinol derivatization | Plasma and Liver Tissue | Simultaneous measurement for the determination of the lactate/pyruvate ratio. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Metabolomics.dovepress.comnih.govresearchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for high-throughput metabolomics studies. It is particularly well-suited for the analysis of a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. In LC-MS/MS, metabolites are first separated by liquid chromatography based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer. The first mass analyzer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer (MS2) separates the resulting fragment ions (product ions), generating a tandem mass spectrum that provides structural information and enhances specificity.

LC-MS/MS has become a cornerstone for stable isotope tracing studies, enabling the comprehensive analysis of ¹³C-labeled metabolites in complex biological samples like tissue extracts, plasma, and cell lysates. dovepress.com The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of low-abundance metabolites and their isotopologues. This technique has been instrumental in mapping the metabolic fate of ¹³C-labeled glucose and glutamine in various disease models, providing insights into glycolysis, the TCA cycle, and biosynthetic pathways. dovepress.com The application of LC-MS/MS to ¹³C-L-lactate tracing follows a similar principle, allowing for a detailed understanding of how lactate is utilized by different cells and tissues.

| Advantage | Description | Relevance to ¹³C-Lactate Tracing |

|---|---|---|

| High Throughput | Ability to analyze a large number of samples in a relatively short time. | Enables large-scale metabolomics studies to investigate the effects of different conditions or treatments on lactate metabolism. dovepress.com |

| Broad Metabolite Coverage | Capable of analyzing a wide range of polar and non-polar metabolites. | Allows for a comprehensive view of how the ¹³C label from lactate is incorporated into various metabolic pathways. |

| High Sensitivity and Specificity | Tandem mass spectrometry provides excellent signal-to-noise and reduces interferences. | Facilitates the accurate quantification of low-abundance isotopologues, which is crucial for precise flux analysis. nih.gov |

| No Derivatization Required | Simplifies sample preparation and reduces potential analytical variability. | Increases the efficiency and reproducibility of the analytical workflow for lactate and its downstream metabolites. |

Sample Preparation Methodologies for 13C-Lactate Tracer Analysis.mnms-platform.commdpi.comresearchgate.netnih.gov

Proper sample preparation is a critical step in ¹³C-lactate tracer analysis to ensure the accurate and reproducible measurement of labeled metabolites. The primary goals of sample preparation are to quench metabolic activity, extract the metabolites of interest, and remove interfering substances such as proteins and lipids. The specific methodology employed can vary depending on the biological matrix (e.g., cell culture, tissue, blood) and the analytical platform (NMR or MS).

For cell culture experiments, metabolic activity is typically quenched by rapidly washing the cells with a cold saline solution and then adding a cold extraction solvent, often a mixture of methanol (B129727), acetonitrile, and water. nih.gov This solvent mixture effectively precipitates proteins while extracting a broad range of polar metabolites.

For tissue samples, rapid quenching of metabolism is even more critical due to the potential for post-mortem metabolic changes. This is often achieved by freeze-clamping the tissue with metal tongs pre-cooled in liquid nitrogen. escholarship.org The frozen tissue is then pulverized into a fine powder under liquid nitrogen to maintain the quenched state. Metabolites are subsequently extracted from the tissue powder using a cold solvent system, similar to that used for cell cultures. researchgate.net

Blood samples, including plasma and serum, require the removal of proteins before analysis. This is commonly done by protein precipitation with a cold organic solvent like methanol or acetonitrile. The supernatant, containing the extracted metabolites, is then collected for analysis. nih.gov

Following extraction, the samples may undergo further processing steps such as derivatization for GC-MS analysis or reconstitution in a suitable solvent for LC-MS or NMR analysis. It is essential to include internal standards during the extraction process to control for variations in extraction efficiency and analytical performance.

| Step | Purpose | Common Methodologies | Key Considerations |

|---|---|---|---|

| Metabolic Quenching | To halt enzymatic reactions and preserve the in vivo metabolic state. | Rapid cooling with cold saline (cells), freeze-clamping (tissues). nih.govescholarship.org | Speed is critical to prevent metabolic artifacts. |

| Metabolite Extraction | To isolate metabolites from the cellular matrix. | Use of cold organic solvents (e.g., methanol/acetonitrile/water mixtures). nih.govresearchgate.net | The choice of solvent affects the range of metabolites extracted. |

| Removal of Interferences | To eliminate proteins, lipids, and other macromolecules that can interfere with analysis. | Protein precipitation with organic solvents, liquid-liquid extraction. nih.gov | Incomplete removal can lead to ion suppression in MS or broadened peaks in NMR. |

| Derivatization (for GC-MS) | To increase the volatility of non-volatile metabolites like lactate. | Silylation (e.g., with MTBSTFA or BSTFA), methylation. researchgate.netnih.gov | Reaction conditions must be optimized for complete derivatization. |

Quantitative Metabolic Flux Analysis Mfa Using 13c Labeled L Lactate Tracers

Theoretical Framework of 13C-Metabolic Flux Analysis

Carbon-13 Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov The fundamental principle of 13C-MFA involves introducing a substrate, in this case, L-lactate, that is enriched with the stable isotope 13C, into a biological system. nih.gov As the labeled lactate (B86563) is metabolized, the 13C atoms are incorporated into various downstream metabolites, creating unique isotopic labeling patterns. nih.gov These patterns, often referred to as mass isotopomer distributions (MIDs), are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The core of 13C-MFA lies in the development of a stoichiometric model of the metabolic network of interest. This model mathematically describes the flow of carbon atoms through the various metabolic pathways. By comparing the experimentally measured MIDs of key metabolites with the MIDs predicted by the metabolic model for a given set of fluxes, the intracellular fluxes can be estimated. nih.govnih.gov The process involves an iterative optimization algorithm that seeks to minimize the difference between the measured and simulated labeling patterns, thereby providing the most likely set of metabolic fluxes that explain the experimental data. nih.gov

A key assumption in many 13C-MFA studies is that the biological system is in a metabolic steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. nih.govrsc.org This allows for a simplified mathematical analysis. The choice of the 13C-labeled tracer is critical and significantly influences the precision and resolvability of the estimated fluxes. researchgate.net For instance, using specifically labeled lactate, such as [1-13C]lactate or [U-13C]lactate (uniformly labeled), can provide distinct information about different pathways.

Experimental Design for 13C-Lactate Tracing to Achieve Isotopic Steady-State

A crucial aspect of designing a 13C-MFA experiment is ensuring that the system reaches an isotopic steady state. rsc.org Isotopic steady state is achieved when the isotopic labeling pattern of the intracellular metabolites no longer changes over time, indicating that the distribution of 13C from the labeled lactate has reached equilibrium throughout the metabolic network. nih.gov Reaching this state is essential for the application of steady-state MFA models. rsc.org

The time required to reach isotopic steady state is influenced by several factors, including the metabolic flux rates and the pool sizes of the intracellular metabolites. nih.gov Pathways with high fluxes and small metabolite pools, such as glycolysis, tend to reach isotopic steady state relatively quickly, often within minutes. nih.gov Conversely, pathways with slower fluxes and larger pools, like the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis, may require several hours to equilibrate. nih.govnih.gov

To determine the appropriate labeling duration, preliminary time-course experiments are often conducted. In these experiments, samples are collected at multiple time points after the introduction of the 13C-labeled lactate, and the isotopic enrichment of key metabolites is measured. The point at which the enrichment plateaus indicates the attainment of isotopic steady state. The experimental setup typically involves culturing cells or perfusing tissues with a medium where the primary carbon source, or a significant portion of it, is replaced with the 13C-labeled lactate. nih.gov It is also important to maintain the system in a metabolic steady state during the labeling period. nih.gov

| Factor | Influence on Time to Isotopic Steady-State | Example |

| Metabolic Flux Rate | Higher flux rates lead to faster attainment of steady state. | Glycolytic metabolites often reach isotopic steady state within minutes. nih.gov |

| Metabolite Pool Size | Larger pool sizes require longer to reach steady state. | Metabolites in the TCA cycle can take hours to reach isotopic steady state. nih.govnih.gov |

| Tracer Enrichment | The percentage of the labeled substrate in the medium. | Higher enrichment can lead to more pronounced and faster labeling. |

| Cellular Growth Rate | In proliferating cells, dilution of label due to cell division can affect steady-state achievement. |

Dynamic Labeling and Kinetic Analysis with 13C-Lactate

While steady-state 13C-MFA is a powerful tool, it provides a time-averaged view of metabolic fluxes. Dynamic labeling experiments, in contrast, capture the temporal evolution of isotopic enrichment in metabolites before the system reaches isotopic steady state. ethz.ch This approach can provide valuable information about metabolic kinetics and fluxes that are not accessible through steady-state analysis. nih.gov

In a dynamic labeling experiment using 13C-lactate, the labeled substrate is introduced, and samples are collected at multiple, closely spaced time points. ucsf.edu The rate at which the 13C label is incorporated into downstream metabolites is directly related to the flux through the corresponding reactions. plos.org Kinetic models are then used to analyze this time-course data. These models typically consist of a system of differential equations that describe the change in the concentration of each isotopomer over time. plos.org

One of the key advantages of dynamic labeling is that it does not require the assumption of isotopic steady state, which can be difficult to achieve for all metabolites simultaneously, especially in complex systems. ethz.ch Furthermore, kinetic analysis of dynamic labeling data can provide estimates of not only metabolic fluxes but also metabolite pool sizes. acs.org Techniques like hyperpolarized 13C magnetic resonance spectroscopy (MRS) have enabled real-time, in vivo monitoring of the metabolic fate of 13C-labeled substrates like pyruvate (B1213749) (which is readily converted to lactate), providing dynamic information on enzyme kinetics. plos.orgplos.org

| Parameter | Steady-State 13C-MFA | Dynamic Labeling with Kinetic Analysis |

| Experimental Timeframe | Long, to ensure isotopic steady state. rsc.org | Short, capturing the transient phase of label incorporation. ucsf.edu |

| Data Collected | Isotopic labeling patterns at a single time point (steady state). nih.gov | Time-course of isotopic enrichment in metabolites. ucsf.edu |

| Information Obtained | Time-averaged metabolic fluxes. nih.gov | Metabolic fluxes and potentially metabolite pool sizes and kinetic parameters. plos.orgacs.org |

| Assumptions | Metabolic and isotopic steady state. rsc.org | Metabolic steady state (often), but not isotopic steady state. ethz.ch |

Computational Algorithms and Software for Flux Estimation from 13C-Lactate Data

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive process that relies on specialized algorithms and software. nih.gov The general workflow involves several key steps: the construction of a metabolic network model, the simulation of isotopic labeling patterns for a given set of fluxes, and the use of an optimization algorithm to find the flux distribution that best fits the experimental data. oup.com

Several computational frameworks have been developed to handle the complexity of isotopomer modeling. The Elementary Metabolite Unit (EMU) framework is a widely used approach that simplifies the computational burden by breaking down the metabolic network into smaller, more manageable units. oup.com Other approaches include cumomer and isotopomer balancing.

A variety of software packages are available to perform 13C-MFA. These tools provide functionalities for model construction, data input, flux estimation, and statistical analysis of the results. Some of the commonly used software includes:

13CFLUX2 : A high-performance software suite for designing and evaluating 13C-MFA experiments. oup.com It supports various modeling approaches and is designed for high-performance computing environments. oup.com

INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based software package that is widely used for both steady-state and non-stationary 13C-MFA.

OpenFLUX : An open-source software for 13C-based metabolic flux analysis that provides a graphical user interface and is based on the EMU framework. rsc.org

METRAN : A software tool for 13C-MFA that works in conjunction with MATLAB and is used for quantifying metabolic fluxes. rsc.org

FreeFlux : A Python package designed for time-efficient isotopically non-stationary metabolic flux analysis. acs.org

These software packages employ various numerical optimization algorithms, such as least-squares regression, to find the best fit between the simulated and measured labeling data. tum.de They also provide tools for statistical analysis to assess the confidence intervals of the estimated fluxes. rsc.org

| Software | Key Features | Modeling Approach |

| 13CFLUX2 | High-performance, supports high-performance computing, flexible workflow design. oup.com | Cumomer, EMU. oup.com |

| INCA | Widely used, supports steady-state and non-stationary MFA. | Isotopomer, EMU. |

| OpenFLUX | Open-source, graphical user interface. rsc.org | EMU. rsc.org |

| METRAN | MATLAB-based, used for quantifying reductive carboxylation. rsc.org | MID calculation for 13C-MFA. rsc.org |

| FreeFlux | Python package, efficient for non-stationary MFA. acs.org | MDV-based methods. acs.org |

Integration of Multi-Tracer Experiments for Comprehensive Metabolic Profiling

While a single 13C-lactate tracer experiment can provide valuable insights into metabolic fluxes, the use of multiple tracers in parallel experiments can significantly enhance the accuracy and scope of the analysis. nih.gov Different tracers can provide complementary information about different parts of the metabolic network, leading to a more comprehensive and robust flux map. researchgate.netnih.gov

For instance, in addition to 13C-labeled lactate, one might use 13C-labeled glucose or 13C-labeled glutamine in separate but identical experiments. nih.gov The data from these parallel labeling experiments are then integrated into a single metabolic model for flux estimation. nih.gov This approach can help to resolve fluxes that are difficult to determine with a single tracer and can also be used to validate the assumed metabolic network model. nih.gov

The rationale behind multi-tracer experiments is that each tracer introduces 13C into the metabolic network at a different point, resulting in distinct labeling patterns that provide unique constraints on the flux estimation. researchgate.net For example, while 13C-lactate is an excellent tracer for central carbon metabolism, particularly the TCA cycle, combining it with a glucose tracer can provide better resolution of glycolytic and pentose (B10789219) phosphate (B84403) pathway fluxes. mdpi.com

The integration of data from multiple tracer experiments requires careful experimental design and computational analysis. nih.gov The experimental conditions for the parallel experiments must be kept as identical as possible to ensure that the underlying flux distribution is the same. nih.gov Computationally, the flux analysis software must be capable of simultaneously fitting the data from all tracer experiments to a single metabolic model. rsc.org This integrated approach provides a more complete and accurate picture of the metabolic phenotype. researchgate.net

Elucidation of Specific Metabolic Pathways Through 13c Labeled L Lactate Tracing

Glycolytic and Pyruvate (B1213749) Metabolism Pathways

¹³C-L-Lactate tracing provides critical insights into the interconnected pathways of glycolysis and pyruvate metabolism, revealing the roles of lactate (B86563) not just as a metabolic byproduct but as a key substrate and signaling molecule.

The interconversion of lactate and pyruvate, catalyzed by the enzyme lactate dehydrogenase (LDH), is a fundamental reaction at the nexus of glycolysis and oxidative phosphorylation. researchgate.netdovepress.com Tracing studies with hyperpolarized [1-¹³C]L-lactate or [1-¹³C]pyruvate enable the real-time, in vivo measurement of this exchange. nih.govresearchgate.net The direction and rate of the LDH-catalyzed reaction are tightly coupled to the intracellular ratio of the cofactors nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its reduced form, NADH. plos.org

When ¹³C-L-lactate is introduced, its conversion to ¹³C-pyruvate reflects the LDH-A isoform activity and the availability of NAD⁺. Conversely, the conversion of ¹³C-pyruvate to ¹³C-L-lactate is indicative of LDH-M activity and the NADH pool. This dynamic equilibrium serves as a critical redox buffering system, helping to maintain the cytosolic NAD⁺/NADH ratio, which is essential for sustained glycolytic flux. dovepress.com Studies in various models, from cancer cells to the brain, have used this technique to quantify the kinetic rates of conversion, revealing how metabolic states and disease can alter this balance. nih.govnih.gov For instance, research in a mouse model of ischemic stroke showed that the interconversion rates between lactate and pyruvate were significantly lower in stroke animals, suggesting a global decrease in LDH activity or reduced transport across the blood-brain barrier. nih.gov

| Parameter | Condition | Value | Reference |

| Pyruvate-to-Lactate Kinetic Rate (kPL) | Healthy Mouse Brain | Not specified | nih.gov |

| Pyruvate-to-Lactate Kinetic Rate (kPL) | Stroke Mouse Brain (1h post-reperfusion) | 17% slower than sham | nih.gov |

| Pyruvate-to-Lactate Kinetic Rate (kPL) | Stroke Mouse Brain (2h post-reperfusion) | 28% slower than sham | nih.gov |

| Lactate Production Rate | Juvenile Mouse Brain (Postnatal Day 18) | High | nih.gov |

| Lactate Production Rate | Adult Mouse Brain | Decreased with age | nih.gov |

Table 1. Research findings on Lactate-Pyruvate interconversion dynamics using ¹³C tracers. This interactive table summarizes key kinetic data from preclinical studies, highlighting changes in metabolic rates under different physiological and pathological conditions.

Once ¹³C-L-lactate is converted to [1-¹³C]pyruvate, the labeled carbon can enter the mitochondria to fuel oxidative metabolism. The gatekeeper enzyme for this process is the pyruvate dehydrogenase (PDH) complex, which catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. researchgate.net This reaction releases the carbon at position 1 of pyruvate as carbon dioxide (CO₂). researchgate.net

Using [1-¹³C]L-lactate as a precursor, the activity of PDH can be directly measured by detecting the resulting hyperpolarized [¹³C]bicarbonate (H¹³CO₃⁻), which is in rapid equilibrium with ¹³CO₂. nih.govresearchgate.net This measurement provides a direct window into mitochondrial oxidative flux. nih.gov Studies have demonstrated that this method is sensitive enough to detect changes in cerebral PDH flux in response to neuronal activation, such as visual stimuli. nih.gov Similarly, in exercising skeletal muscle, an increased conversion of [1-¹³C]pyruvate to ¹³C-bicarbonate signifies an enhanced flux through PDH to meet the higher energy demand. nih.gov The ratio of ¹³C-lactate to ¹³C-bicarbonate can thus serve as a biomarker for the relative rates of glycolytic versus oxidative metabolism. nih.gov

Tricarboxylic Acid (TCA) Cycle and Anaplerotic Pathways

Contrary to the classical view of lactate as a waste product, ¹³C tracing studies have firmly established it as a major fuel source for the tricarboxylic acid (TCA) cycle in numerous tissues. nih.govnih.govresearchgate.net

Systematic infusions of ¹³C-labeled nutrients in mice revealed that the circulatory turnover flux of lactate is higher than that of glucose, especially during fasting. nih.govnih.gov When ¹³C-L-lactate is infused, it is taken up by tissues, converted to pyruvate, and enters the mitochondria. Following its conversion to acetyl-CoA by PDH, the two remaining labeled carbons from a [U-¹³C]L-lactate tracer enter the TCA cycle through condensation with oxaloacetate to form citrate (B86180).

As the cycle proceeds, the ¹³C atoms are incorporated into all subsequent TCA cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. nih.govnih.gov Analysis of the mass isotopologue distribution in these intermediates allows for the calculation of TCA cycle turnover rates and the relative contribution of lactate as a fuel source. This approach has shown that lactate is a primary source of carbon for the TCA cycle in a wide range of tissues, including the brain, heart, and even tumors. nih.govresearchgate.net

| Metabolite | Circulatory Turnover Flux (Fasting Mice) (nmol g⁻¹ min⁻¹) | Circulatory Turnover Flux (Fed Mice) (nmol g⁻¹ min⁻¹) | Reference |

| Lactate | ~150 | ~80 | nih.gov |

| Glucose | ~60 | ~75 | nih.gov |

| Pyruvate | ~25 | ~20 | nih.gov |

| Alanine (B10760859) | ~20 | ~25 | nih.gov |

Table 2. Molar circulatory turnover fluxes of key metabolites in mice. This interactive table compares the turnover of lactate to other primary energy substrates, illustrating its high rate of systemic circulation and availability to tissues. Data is adapted from studies using intravenous infusions of ¹³C-labeled nutrients. nih.gov

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. wikipedia.org ¹³C-L-lactate tracing is instrumental in quantifying these fluxes. The primary anaplerotic pathway involving lactate-derived pyruvate is its carboxylation to oxaloacetate, a reaction catalyzed by pyruvate carboxylase (PC). nih.gov

When using [1-¹³C]L-lactate, which becomes [1-¹³C]pyruvate, the label is retained during the PC reaction, forming [1-¹³C]oxaloacetate. pnas.org This can be further metabolized to [1-¹³C]- and [4-¹³C]malate and aspartate. researchgate.netpnas.org Detecting these specific labeled isotopomers provides a direct measure of anaplerotic flux from pyruvate. pnas.org Studies have shown that in the liver, the anaplerotic entry of pyruvate via PC can be significantly higher than its oxidative entry via PDH. pnas.org In certain pathological states, such as glycogen (B147801) storage disease type 1a, anaplerotic outflow is redirected from gluconeogenesis towards lactate synthesis, a finding elucidated through ¹³C tracer analysis. nih.gov

Gluconeogenesis Pathway Analysis with 13C-Lactate

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is vital for maintaining blood glucose homeostasis, with lactate being a primary substrate. libretexts.org Infusing ¹³C-L-lactate and analyzing the resulting ¹³C-labeling patterns in glucose provides a powerful method for quantifying gluconeogenic rates and pathways. nih.gov

When [U-¹³C]L-lactate is administered, it is converted to ¹³C-pyruvate and then to ¹³C-oxaloacetate. Through the action of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and subsequent gluconeogenic enzymes, the ¹³C carbons are incorporated into the glucose backbone. researchgate.net The specific distribution of ¹³C atoms (isotopomers) in the resulting glucose molecule, which can be determined by NMR, reveals information about the underlying pathways. nih.gov For example, the analysis can distinguish the contribution of the TCA cycle to gluconeogenesis, as cycling of intermediates can alter the labeling pattern of oxaloacetate before it exits the mitochondria. nih.gov Such isotopomer studies have been used to deduce the absolute rates of gluconeogenic pathways and the extent of pyruvate recycling in the liver. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Interactions with L-Lactate Metabolism

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. Tracing with ¹³C-labeled glucose has been a common method to assess PPP activity by analyzing the resulting ¹³C distribution in lactate. nih.govnih.gov For instance, when [1,2-¹³C₂]glucose is used, glycolysis produces [2,3-¹³C₂]lactate, while flux through the PPP results in [3-¹³C₁]lactate. nih.gov However, this requires careful correction for natural ¹³C abundance. nih.gov A more recent approach utilizes [2,3-¹³C₂]glucose, where glycolysis yields [1,2-¹³C₂]lactate and the PPP exclusively produces [2,3-¹³C₂]lactate, simplifying the analysis. nih.govnih.gov

While these methods primarily use labeled glucose to infer PPP activity through lactate isotopologues, the interaction from the perspective of labeled L-lactate is also significant. The carbon skeleton of lactate, after conversion to pyruvate, can enter gluconeogenesis to form glucose-6-phosphate, a key entry point into the PPP. The labeling patterns of lactate isotopologues can indicate the activity of the non-oxidative branch of the PPP. researchgate.net The production of ¹³C₁- and ¹³C₂-lactate from ¹³C₆-glucose, for example, requires metabolic scrambling through the non-oxidative PPP. researchgate.net Therefore, by observing the distribution of the ¹³C label from sodium;(2S)-2-hydroxy(¹³C)propanoate as it is metabolized, researchers can gain insights into the bidirectional flow of carbons between glycolysis/gluconeogenesis and the PPP.

Lactate Shuttle Hypothesis and Inter-Compartmental Carbon Flow

The Lactate Shuttle Hypothesis, proposed by George Brooks, posits that lactate is not merely a waste product of anaerobic metabolism but a critical metabolic intermediate that is continuously produced and utilized. wikipedia.org It functions as a key player in the distribution of carbohydrate-derived energy between different cells and tissues. wikipedia.orgnih.gov ¹³C-L-lactate tracing has been instrumental in providing evidence for this hypothesis. nih.govresearchgate.net

The concept of the intracellular lactate shuttle describes the movement of lactate between the cytosol and mitochondria within the same cell. wikipedia.orgnih.gov Evidence suggests that mitochondria can take up and oxidize lactate directly. nih.gov This process involves mitochondrial monocarboxylate transporters (MCTs) and a mitochondrial lactate dehydrogenase (mLDH). nih.govbohrium.com Studies using ¹³C-L-lactate have demonstrated the oxidation of lactate within mitochondria, challenging the traditional view that lactate must first be converted to pyruvate in the cytosol. nih.gov This intracellular shuttle is crucial for redox balance and provides a rapid fuel source for mitochondrial respiration. nih.gov The exchange of lactate and pyruvate also extends to peroxisomes, which contain LDH and MCTs, further highlighting the complexity of intracellular carbon flow. nih.gov

De Novo Lipid Synthesis from ¹³C-Lactate Carbon

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. metsol.comyoutube.com While glucose has traditionally been considered the main substrate for DNL, recent studies using stable isotope tracing have revealed that lactate is a significant contributor to the carbon pool for lipid synthesis. nih.govfrontiersin.org

When ¹³C-L-lactate is introduced into a biological system, its carbon backbone can be traced into newly synthesized fatty acids. The lactate is first converted to pyruvate and then to acetyl-CoA, the fundamental building block for fatty acid synthesis. wikipedia.org This acetyl-CoA enters the fatty acid synthesis pathway in the cytoplasm to produce fatty acids, which are then esterified to a glycerol (B35011) backbone to form triglycerides. wikipedia.org Studies have shown that ¹³C-labeled lactate contributes to the labeling of palmitate, a key product of DNL. nih.gov This indicates that lactate-derived carbons are actively incorporated into the fatty acid backbone. The contribution of lactate to lipogenesis can be quantified by measuring the enrichment of ¹³C in various fatty acid species.

Below is a hypothetical data table illustrating the incorporation of ¹³C from labeled lactate into different fatty acids in an in vitro cell culture experiment.

| Fatty Acid | ¹³C Enrichment (%) from Labeled Lactate |

| Palmitate (C16:0) | 15.2 |

| Stearate (C18:0) | 12.8 |

| Oleate (C18:1) | 10.5 |

Amino Acid Biosynthesis from ¹³C-Lactate Derived Carbon

The carbon skeleton of lactate can also be utilized for the de novo synthesis of non-essential amino acids. nih.govwikipedia.org After its conversion to pyruvate, the ¹³C label can enter the tricarboxylic acid (TCA) cycle. Intermediates of the TCA cycle, such as α-ketoglutarate and oxaloacetate, serve as precursors for the synthesis of several amino acids. wikipedia.org

The transamination of the TCA cycle intermediates α-ketoglutarate and oxaloacetate leads to the formation of glutamate (B1630785) and aspartate, respectively. wikipedia.orgthemedicalbiochemistrypage.org When cells are supplied with ¹³C-L-lactate, the ¹³C label is incorporated into these amino acids. By analyzing the mass isotopomer distribution of glutamate and aspartate, it is possible to trace the metabolic fate of lactate-derived carbon through the TCA cycle and into amino acid biosynthesis. nih.govnih.gov

For example, the conversion of ¹³C₃-lactate to ¹³C₃-pyruvate and then to ¹³C₂-acetyl-CoA and ¹³C₃-oxaloacetate (via pyruvate carboxylase) will result in specific labeling patterns in citrate and subsequent TCA cycle intermediates. This, in turn, will lead to predictable ¹³C enrichment in glutamate and aspartate. The detection of ¹³C-labeled glutamate and aspartate provides direct evidence for the contribution of lactate to the amino acid pool. mdpi.com

The following table presents hypothetical data on the ¹³C enrichment in glutamate and aspartate following the administration of ¹³C-L-lactate.

| Amino Acid | ¹³C Isotopologue | Relative Abundance (%) |

| Glutamate | M+1 | 5.8 |

| M+2 | 12.3 | |

| M+3 | 4.1 | |

| Aspartate | M+1 | 7.2 |

| M+2 | 15.1 | |

| M+3 | 6.5 |

Alanine Transamination and Exchange

The metabolic fate of L-lactate can be effectively traced using its 13C-labeled counterpart, sodium;(2S)-2-hydroxy(113C)propanoate, to elucidate key biochemical pathways non-invasively. One such critical pathway is the conversion of lactate to alanine, a process that involves two principal enzymatic steps. Initially, lactate is oxidized to pyruvate in a reversible reaction catalyzed by lactate dehydrogenase (LDH). researchgate.netnih.gov Subsequently, pyruvate can undergo a transamination reaction to form alanine, a process mediated by the enzyme alanine transaminase (ALT). researchgate.netontosight.ai

This reversible transamination reaction involves the transfer of an amino group, typically from glutamate, to pyruvate, yielding alanine and α-ketoglutarate. pnnl.gov The use of hyperpolarized [1-¹³C]L-lactate allows for real-time monitoring of these metabolic conversions in vivo. nih.gov Following administration of labeled lactate, signals from [1-¹³C]pyruvate and subsequently [1-¹³C]alanine can be detected using magnetic resonance spectroscopy (MRS), providing a direct window into the kinetics of LDH and ALT activity. researchgate.netnih.gov

Research has shown that the exchange between the lactate and alanine pools is remarkably rapid. ismrm.org Studies using hyperpolarized substrates have detected labeled alanine within seconds of administering labeled pyruvate or lactate, highlighting the high activity of ALT in various tissues. ismrm.orgnih.gov For instance, in cardiac metabolism studies, the conversion of hyperpolarized [1-¹³C]lactate to [1-¹³C]pyruvate and the subsequent formation of [1-¹³C]alanine were reliably measured. nih.gov The time course of alanine appearance was slightly delayed after lactate injection compared to pyruvate injection, which is expected as lactate must first be converted to pyruvate. nih.gov

The ratio of labeled lactate to alanine can serve as a biomarker in different physiological and pathological states. Altered lactate and alanine levels have been associated with various diseases, including cancer and metabolic disorders. nih.govresearchgate.net For example, in studies of prostate cancer models, elevated levels of hyperpolarized lactate and alanine were observed following the injection of hyperpolarized [1-¹³C]pyruvate, with the lactate signal correlating strongly with tumor grade. nih.gov This demonstrates the utility of ¹³C-labeled lactate tracing in probing metabolic reprogramming in diseased states.

| Precursor | Study Focus | Key Observed ¹³C-Labeled Metabolites | Key Findings | Reference |

|---|---|---|---|---|

| [1-¹³C]Lactate | Skeletal Muscle Metabolism in vivo | Pyruvate, Alanine, Bicarbonate, Acetyl-CoA | Demonstrated the pathway from lactate to pyruvate via LDH and subsequent conversion to alanine via ALT. | researchgate.net |

| [1-¹³C]Lactate | Cardiac Metabolism in vivo | Pyruvate, Alanine, Bicarbonate | Reliably measured lactate oxidation to pyruvate and subsequent conversion to alanine; detected modulation of pyruvate dehydrogenase (PDH) flux. | nih.gov |

| [1-¹³C]Pyruvate | Prostate Cancer Grading (TRAMP model) | Lactate, Alanine | Hyperpolarized lactate and alanine levels increased with tumor grade, suggesting their potential as noninvasive biomarkers. | nih.gov |

| [3-¹³C]Pyruvate | Cardiac Pool Sizes and Enrichment | Lactate, Alanine | Showed that exchange into lactate and alanine pools is very rapid, with high ¹³C fractional enrichment (~40%) achieved within 90 seconds. | ismrm.org |

GABA Synthesis from L-Lactate Precursors

Beyond its role in alanine metabolism, L-lactate serves as a significant substrate for the synthesis of neurotransmitters in the brain, including gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. nih.govresearchgate.net Tracing studies with ¹³C-labeled L-lactate have been instrumental in confirming that lactate can cross the blood-brain barrier and be utilized by neurons for both energy metabolism and the synthesis of amino acid neurotransmitters. nih.govnih.gov

The metabolic pathway from lactate to GABA is intricate. After entering neuronal cells, lactate is converted to pyruvate. This pyruvate then enters the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase, forming acetyl-CoA. researchgate.net Within the TCA cycle, the ¹³C label is incorporated into α-ketoglutarate. Through the action of aminotransferases, α-ketoglutarate is converted to glutamate, the primary excitatory neurotransmitter. nih.gov Finally, glutamate is decarboxylated by the enzyme glutamate decarboxylase (GAD) to produce GABA. mdpi.com

Studies using cultured GABAergic neurons incubated with [U-¹³C]lactate have demonstrated extensive incorporation of the ¹³C label into GABA. nih.gov In one such study, the percent enrichment of ¹³C in GABA reached approximately 27% in the absence of glutamine. nih.gov This provides direct evidence that lactate is a competent precursor for GABA synthesis in these specialized neurons. The research also highlighted the compartmentalization of brain metabolism, showing that lactate is an important fuel for neurons that extensively labels amino acids synthesized from TCA cycle intermediates, including the neurotransmitter GABA. nih.govnih.gov

The presence of other substrates, such as glutamine, can influence the metabolic fate of lactate. When glutamine was added to the culture medium, the ¹³C enrichment in glutamate and aspartate from labeled lactate decreased, while the enrichment in GABA remained the same. nih.gov This suggests a complex interplay between different substrates in fueling neuronal metabolism and neurotransmitter synthesis, and indicates that metabolism through the TCA cycle is a prerequisite for GABA synthesis from glutamine-derived carbons. nih.gov These findings underscore the importance of lactate as a key substrate in brain energy metabolism and its direct contribution to the synthesis of the GABA pool. nih.govnih.gov

| ¹³C-Labeled Precursor | Experimental Model | Key Findings on GABA Synthesis | ¹³C Enrichment in Amino Acids | Reference |

|---|---|---|---|---|

| [U-¹³C]Lactate (1.0 mmol/L) | Cultured Mouse Cerebral Cortical (GABAergic) Neurons | Demonstrated extensive incorporation of ¹³C from lactate into GABA, supporting lactate as a key fuel and precursor for neurotransmitter synthesis. | Without glutamine: GABA (~27%), Glutamate (~60%), Aspartate (~60%). With glutamine (0.5 mmol/L): GABA (~25%), Glutamate (~35%), Aspartate (~25%). | nih.gov |

| [U-¹³C]Lactate | Awake Rats (in vivo) | Showed that lactate crosses the blood-brain barrier and is metabolized, with ¹³C label incorporated into GABA, glutamate, and glutamine. | Label incorporation from lactate was observed in cerebral amino acids, demonstrating direct brain metabolism of lactate. | nih.gov |

| [U-¹³C]Lactate (2.5 mM) | Cultured GABAergic Neurons | Metabolic utilization of lactate for GABA synthesis was consistently elevated during neurotransmission activity. | ¹³C-labeling was assessed in GABA, glutamate, aspartate, citrate, and malate, showing a similar pattern of increased labeling with stimulation. | researchgate.net |

Research Applications of 13c Labeled L Lactate in in Vitro Biological Systems

Cell Culture Studies (e.g., Cancer Cells, Neurons, Hybridoma Cells)

13C-labeled L-lactate has been instrumental in elucidating the complex metabolic landscape of cultured cells, revealing the dynamic interplay between different metabolic pathways.

Studies utilizing 13C-labeled L-lactate have provided significant insights into the metabolic reprogramming that occurs in various cell types, particularly cancer cells. It is now understood that many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis and lactate (B86563) production even in the presence of oxygen. mdpi.com However, tracer studies with 13C-L-lactate have shown that lactate is not merely a waste product but can be taken up and utilized as a significant fuel source. nih.gov

In breast cancer cells, for instance, the conversion of hyperpolarized 13C-pyruvate to 13C-lactate has been shown to correlate with glycolytic activity, which is influenced by the availability of glucose and glutamine. mdpi.com Furthermore, studies on breast cancer cells with N-acetyltransferase 1 (NAT1) knockout revealed increased levels of 13C-labeled L-lactate, suggesting a shift in glucose fate towards lactate production when NAT1 is absent. mdpi.com This highlights the role of lactate as a key player in the metabolic adaptability of cancer cells.

In the context of neurons, lactate, often produced by astrocytes, serves as an important energy substrate. nih.govbiorxiv.org 13C-L-lactate tracing has helped to confirm that neurons can take up and oxidize lactate to fuel their energetic needs. biorxiv.org This metabolic crosstalk between astrocytes and neurons is crucial for processes like synaptic plasticity and neuroprotection. nih.govnih.gov

Hybridoma cells, used in the production of monoclonal antibodies, also exhibit lactate metabolism that can influence their growth and productivity. High concentrations of lactate have been observed to inhibit cell growth. umich.eduresearchgate.net

Table 1: Substrate Utilization in Different Cell Types

| Cell Type | Key Finding from 13C-L-Lactate Studies | Primary Role of Lactate |

|---|---|---|

| Cancer Cells | Can be taken up and utilized as a fuel source, not just a waste product. mdpi.comnih.gov | Energy Substrate, Metabolic Reprogramming |

| Neurons | Taken up and oxidized to meet energy demands, supporting synaptic activity. biorxiv.orgnih.gov | Energy Substrate, Signaling Molecule |

| Hybridoma Cells | High levels can inhibit cell growth. umich.eduresearchgate.net | Metabolic Byproduct with Inhibitory Effects |

13C-labeled L-lactate studies have been pivotal in demonstrating lactate's role in cellular energy production. Once taken up by cells, L-lactate is converted to pyruvate (B1213749) by lactate dehydrogenase (LDH). nih.govresearchgate.net This 13C-labeled pyruvate can then enter the mitochondria and be oxidized through the tricarboxylic acid (TCA) cycle to generate ATP. nih.govresearchgate.net

In cortical neurons, it has been shown that ATP is largely produced via oxidative phosphorylation, with lactate being a preferred energy substrate over glucose for active neurons. biorxiv.org This underscores the importance of lactate in sustaining the high energy demands of neuronal firing.

In cancer cells, the utilization of lactate as a fuel for the TCA cycle can supplement the energy derived from glycolysis, contributing to their survival and proliferation. mdpi.com Studies in multiple myeloma cells have shown that they can derive a significant portion of their TCA cycle intermediates from extracellular 13C-lactate. nih.gov

Recent research has uncovered a novel role for lactate as a signaling molecule that can influence gene expression. In cortical neurons, L-lactate has been shown to stimulate the mRNA expression of several immediate-early genes involved in synaptic plasticity and neuroprotection. nih.gov This effect is dependent on NMDA receptor activity, suggesting a link between metabolic state and neuronal signaling. nih.gov

Furthermore, lactate can contribute to epigenetic modifications. The process of lactylation, where a lactate-derived moiety is added to histone proteins, has been shown to correlate with gene expression. epigenie.com This suggests that lactate can directly link metabolic changes to the regulation of gene transcription. In cancer, hypoxia-induced L-lactate can lead to histone lactylation at the promoters of genes involved in glycolysis and cancer-related pathways, including the HIF-1α signaling pathway. pnas.org

Perfused Organ Systems (e.g., Isolated Heart, Liver)

The use of 13C-labeled L-lactate in isolated, perfused organ systems provides a bridge between cell culture and in vivo studies, allowing for the investigation of organ-specific metabolism under controlled conditions.

In the isolated perfused heart, 13C-L-lactate has been used to trace cardiac metabolism. These studies have demonstrated that the heart can readily take up and oxidize lactate as a fuel source. researchgate.netnih.gov In fact, lactate is a preferred energy substrate for the heart, especially during exercise. nih.govfrontiersin.org Hyperpolarized [1-13C]lactate allows for real-time measurement of metabolic fluxes, showing the conversion of lactate to pyruvate and subsequently to bicarbonate, which reflects pyruvate dehydrogenase (PDH) activity. nih.gov

Similarly, perfused liver studies with 13C-L-lactate have been employed to investigate hepatic glucose metabolism. nih.gov These studies have revealed the complexities of tracer recycling, where labeled lactate produced by other tissues can be taken up by the liver, influencing the interpretation of metabolic flux data. nih.govresearchgate.net

Table 2: 13C-L-Lactate Metabolism in Perfused Organs

| Organ | Key Metabolic Pathway Traced | Primary Finding |

|---|---|---|

| Heart | Lactate Oxidation via TCA Cycle. researchgate.netnih.gov | Lactate is a major and preferred energy substrate for the myocardium. nih.govfrontiersin.org |

| Liver | Gluconeogenesis and Pyruvate Cycling. nih.govnih.govresearchgate.net | Significant recycling of labeled lactate from the plasma can occur. nih.govresearchgate.net |

Microbial Ecosystem Studies (e.g., Gut Microbiome Fermentation, Lactic Acid Bacteria)

13C-labeled L-lactate is also a valuable tool for studying the metabolic interactions within complex microbial ecosystems, such as the gut microbiome.

In the gut, lactate is a key intermediate metabolite produced by the fermentation of carbohydrates by various bacteria, including Lactic Acid Bacteria (LAB). nih.govnih.gov While lactate can accumulate, it is typically cross-fed to other bacterial species that convert it into short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate (B1204436). nih.govnih.govelsevierpure.com

Using 13C-L-lactate as a tracer allows researchers to follow the conversion of lactate into these important SCFAs. This has helped to identify the specific bacterial species responsible for lactate utilization and SCFA production. nih.govnih.gov Propionate, for instance, can be generated from lactate via the lactate pathway in bacteria belonging to the Firmicutes phylum. frontiersin.org Butyrate can also be synthesized from lactate by certain gut microbes. frontiersin.org These SCFAs have numerous beneficial effects on host health, including serving as an energy source for colonocytes and modulating immune responses. nih.govfrontiersin.org

Identification of Lactate-Utilizing Bacterial Pathways

The use of sodium;(2S)-2-hydroxy(113C)propanoate, a stable isotope-labeled form of L-lactate, in conjunction with advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has been instrumental in elucidating the specific metabolic routes through which various bacteria utilize lactate in vitro. These studies provide critical insights into the metabolic capabilities and ecological interactions of microorganisms.

One key application of 13C-labeled L-lactate is in tracing the conversion of lactate into other essential metabolites, particularly short-chain fatty acids (SCFAs), by gut microbial communities. In an in vitro study using a porcine cecal digesta model, the fermentation of L-[3-13C]-lactate was monitored using 13C-NMR. tandfonline.com This technique allowed for the precise tracking of the 13C label as it was incorporated into various SCFAs. The major labeled products identified were [3-13C]propionate, [2-13C]acetate, [2-13C]propionate, [2-13C]butyrate, and [4-13C]butyrate, in decreasing order of abundance. The predominance of [3-13C]propionate strongly indicated that the acrylate (B77674) pathway was the primary route for propionate formation from lactate in this microbial ecosystem. tandfonline.com Furthermore, the equal production of [2-13C]butyrate and [4-13C]butyrate suggested the involvement of a pathway requiring the condensation of two acetyl-CoA molecules, one of which was derived from the labeled lactate. The detection of these labeled butyrate molecules, along with [2-13C]valerate, pointed towards the significant role of bacteria such as Megasphaera elsdenii in lactate utilization within this complex microbial environment. tandfonline.com

Beyond mixed microbial communities, research has focused on identifying the specific genes and enzymes responsible for lactate metabolism in individual bacterial species. In Pseudomonas aeruginosa, a versatile opportunistic pathogen, a complement of four lactate dehydrogenases enables the utilization of both D- and L-lactate. nih.govbiorxiv.org These enzymes include LdhA, which reduces pyruvate to D-lactate under anaerobic conditions, and LldD, LldE, and LldA, which are involved in the oxidation of L-lactate and D-lactate during aerobic growth. nih.govbiorxiv.org This enzymatic machinery allows P. aeruginosa to not only use host-derived L-lactate but also to engage in metabolic cross-feeding, where D-lactate produced by one subpopulation can be consumed by another. nih.gov

Similarly, studies in Helicobacter pylori, a bacterium associated with gastric diseases, have identified the genes essential for both D- and L-lactate utilization. The gene cluster hp0137–0139 encodes an NAD-dependent L-lactate dehydrogenase, while the gene hp1222 encodes an NAD-independent D-lactate dehydrogenase. nih.gov Additionally, the genes hp0140–0141 were identified as encoding lactate permeases (LctP), responsible for the transport of both lactate stereoisomers into the cell. nih.gov

The gut commensal Bacteroides thetaiotaomicron has been shown to produce lactate, which can then be utilized by other beneficial bacteria in a cross-feeding interaction. mdpi.com For instance, the butyrate-producing bacterium Anaerostipes caccae can consume the D-lactate produced by B. thetaiotaomicron to support its growth and the production of butyrate, a critical metabolite for gut health. mdpi.com

The table below summarizes key research findings on the identification of lactate-utilizing pathways in different bacteria using in vitro methods.

| Bacterial Species/System | Labeled Substrate | Analytical Method | Key Findings | Identified Pathways/Enzymes |

| Porcine Gut Microbial Ecosystem | L-[3-13C]-lactate | 13C-NMR | Traced the conversion of lactate to propionate, acetate, and butyrate. | Acrylate pathway for propionate formation. |

| Pseudomonas aeruginosa | Not specified | Genetic and physiological analyses | Identified four lactate dehydrogenases for utilizing both D- and L-lactate. | LdhA, LldA, LldD, LldE. |

| Helicobacter pylori | Not specified | Genetic analysis and mutant studies | Identified genes for lactate dehydrogenases and permeases. | L-lactate dehydrogenase (hp0137–0139), D-lactate dehydrogenase (hp1222), Lactate permease (hp0140–0141). |

| Bacteroides thetaiotaomicron & Anaerostipes caccae | Not specified | Co-culture and metabolite analysis | Demonstrated cross-feeding where A. caccae utilizes lactate from B. thetaiotaomicron. | Lactate utilization by A. caccae for butyrate production. |

Research Applications of 13c Labeled L Lactate in Non Human in Vivo Animal Models

Whole-Body Metabolic Flux Studies in Rodents

¹³C-labeled L-lactate is instrumental in quantifying whole-body metabolic fluxes in rodent models, providing insights into inter-organ carbon shuttling. nih.gov Studies utilizing infusions of ¹³C-lactate in mice have demonstrated that circulating lactate (B86563) is a primary fuel for the tricarboxylic acid (TCA) cycle in numerous tissues. nih.gov This challenges the traditional view of lactate solely as a glycolytic end-product, establishing it as a significant contributor to systemic energy metabolism.

These studies often involve administering the labeled tracer and subsequently analyzing the isotopic enrichment in various metabolites across different tissues. This approach allows researchers to trace the fate of the ¹³C label from lactate as it is converted to other molecules like pyruvate (B1213749), glucose, and TCA cycle intermediates. The data generated helps to construct comprehensive models of whole-body metabolism, revealing the dynamic interplay between different organs in maintaining energy homeostasis. For instance, the contribution of recycled lactate to liver gluconeogenesis has been quantified, highlighting its crucial role in glucose production. nih.gov

Organ-Specific Metabolism Studies

Beyond whole-body analysis, ¹³C-L-lactate tracers enable detailed investigation of metabolic processes within specific organs. This targeted approach is crucial for understanding organ function in health and disease.

Cerebral Metabolism of L-Lactate

The brain's use of lactate as an energy source has been a subject of extensive research, with ¹³C-L-lactate providing a powerful tool for in vivo investigation. nih.gov Studies in mice using hyperpolarized [1-¹³C]lactate have shown that lactate transport across the blood-brain barrier (BBB) is a rate-limiting step for its cerebral metabolism. nih.gov Following intravenous injection, the conversion of labeled lactate to pyruvate can be monitored in real-time using magnetic resonance spectroscopy (MRS). nih.gov

Research in mouse models of ischemic stroke has utilized hyperpolarized [1-¹³C]pyruvate and [1-¹³C]lactate to assess metabolic changes following injury. nih.govresearchgate.net These studies revealed significant alterations in the cerebral metabolism of both compounds after transient cerebral ischemia, reflecting metabolic reprogramming to meet energetic demands in the acute phase of stroke. nih.govresearchgate.net For instance, a progressive decrease in metabolite ratios and kinetic rates was observed after reperfusion. researchgate.net These findings underscore the potential of using ¹³C-labeled substrates to monitor metabolic responses to brain injury. nih.govresearchgate.net

Table 1: Cerebral Metabolism of Hyperpolarized ¹³C-Labeled Substrates in a Mouse Stroke Model This interactive table summarizes key findings from studies investigating cerebral metabolism post-ischemia.

| Parameter | Observation in Post-Stroke Mice | Implication | Reference |

|---|---|---|---|

| Metabolite Ratios (e.g., cLPR, cAPR) | Significant decrease | Altered metabolic pathways and enzyme kinetics | nih.govresearchgate.net |

| Kinetic Rates (e.g., ckPL, ckLP) | Progressive decrease after reperfusion | Reduced enzymatic conversion rates | nih.govresearchgate.net |

| [1-¹³C]lactate to [1-¹³C]pyruvate conversion | Increases after BBB disruption | BBB transport is rate-limiting for lactate uptake | nih.gov |

Skeletal Muscle L-Lactate Kinetics and Bioenergetics

In skeletal muscle, lactate is not merely a waste product of anaerobic glycolysis but also a crucial metabolic intermediate. scispace.com Hyperpolarized ¹³C MRS studies in rats have used [1-¹³C]lactate to investigate carbohydrate oxidation in resting skeletal muscle under different nutritional states. scispace.com These experiments demonstrated that the incorporation of the ¹³C label from lactate into bicarbonate, a measure of pyruvate dehydrogenase (PDH) flux, was observable within seconds in fed animals but absent after an overnight fast, indicating an inhibition of carbohydrate oxidation. scispace.comresearchgate.net